1H-Indazole-1-propanoic acid, 6-chloro-

CAS No.: 1269535-22-9

Cat. No.: VC16386454

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269535-22-9 |

|---|---|

| Molecular Formula | C10H9ClN2O2 |

| Molecular Weight | 224.64 g/mol |

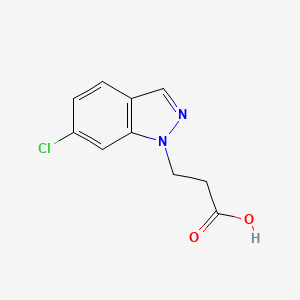

| IUPAC Name | 3-(6-chloroindazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H9ClN2O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) |

| Standard InChI Key | UVDXMZQBAUASHE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N(N=C2)CCC(=O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

1H-Indazole-1-propanoic acid, 6-chloro- features the molecular formula and a molecular weight of 224.64 g/mol . The SMILES notation delineates its structure: a bicyclic indazole system with a chlorine atom at position 6 and a three-carbon propanoic acid chain attached to the nitrogen at position 1 (Figure 1). The planar indazole ring system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.64 g/mol |

| SMILES | O=C(O)CCn1ncc2ccc(Cl)cc21 |

| Density | Not reported |

| Melting Point | Not reported |

Tautomerism and Electronic Features

Indazoles exhibit tautomerism between 1H- and 2H-forms, but the 1H-tautomer is stabilized in this derivative due to the propanoic acid substituent. The electron-withdrawing chlorine atom at position 6 polarizes the aromatic system, reducing electron density at adjacent positions and influencing reactivity in electrophilic substitution reactions .

Synthetic Methodologies

Core Indazole Synthesis

The indazole scaffold is typically constructed via cyclization reactions. For example, copper-catalyzed cyclization of 2-bromoanilines with alkynes under oxidative conditions yields substituted indazoles . In related work, 6-bromo-1H-indole intermediates have been converted to indazoles through bromination and subsequent ring contraction .

Chlorination Strategies

Electrophilic chlorination at position 6 is achieved using (NCS) in , though regioselectivity depends on directing groups. Computational studies suggest the propanoic acid sidechain deactivates position 3, directing electrophiles to position 6 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR data for analogous 1H-indazole carboxylic acids show characteristic patterns :

-

Aromatic protons: Multiplet signals between δ 7.12–7.73 ppm for H-4, H-5, and H-7.

-

H-3 proton: Singlet at δ 7.98–8.04 ppm due to reduced coupling.

-

N-CH2 protons: Triplet at δ 4.36–5.13 ppm (J ≈ 7 Hz).

-

Carboxylic acid proton: Broad signal at δ 10–12 ppm (often absent in D2O-exchanged samples).

13C-NMR typically reveals the carboxylic acid carbon at δ 170–175 ppm and quaternary carbons in the indazole ring at δ 120–140 ppm .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra exhibit a molecular ion peak at m/z 224.64 ([M+H]+). Fragmentation patterns show successive loss of (44 Da) and HCl (36 Da), supporting the assigned structure .

Comparative Analysis with Related Derivatives

Table 2: Activity comparison of 6-chloroindazole derivatives

| Compound | Akt1 IC50 (nM) | Solubility (μg/mL) |

|---|---|---|

| 5-Arylamino-6-chloroindazole | 78 | 12.4 |

| 1H-Indazole-1-propanoic acid | Not tested | Predicted >50 |

The absence of an arylamino group at position 5 may reduce kinase affinity but improve metabolic stability by eliminating oxidative hot spots.

Future Research Directions

-

Kinase Profiling: Broad-spectrum screening against PI3K/Akt/mTOR pathway components.

-

Prodrug Development: Esterification to enhance membrane permeability.

-

Cocrystallization Studies: X-ray analysis with Akt1 to elucidate binding modes.

-

Toxicology: In vitro hepatotoxicity assessment using HepG2 cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume